
1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene is an organic compound with the molecular formula C13H10Cl2O2S It is a derivative of benzene, featuring both chloro and phenylsulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene can be synthesized through several methods. One common approach involves the sulfonylation of 1-chloro-3-methylbenzene with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, ensuring complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can yield sulfide derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 1-chloro-3-(substituted phenylsulfonyl)methylbenzene.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Applications De Recherche Scientifique
1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-3-(chloro(phenylsulfonyl)methyl)benzene involves its interaction with molecular targets through its reactive chloro and sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparaison Avec Des Composés Similaires
1-Chloro-3-methylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-Chloro-3-(methylsulfonyl)methylbenzene: Similar structure but with a methylsulfonyl group instead of phenylsulfonyl, affecting its reactivity and applications.
Uniqueness: 1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene is unique due to the presence of both chloro and phenylsulfonyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound for further exploration and utilization.
Propriétés
Numéro CAS |
41037-75-6 |
|---|---|
Formule moléculaire |
C13H10Cl2O2S |
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
1-[benzenesulfonyl(chloro)methyl]-3-chlorobenzene |
InChI |
InChI=1S/C13H10Cl2O2S/c14-11-6-4-5-10(9-11)13(15)18(16,17)12-7-2-1-3-8-12/h1-9,13H |
Clé InChI |
NIGXDQBQTOLBMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![oxan-4-yloxycarbonyloxymethyl (2S)-1-[6-[(2S)-2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12814022.png)
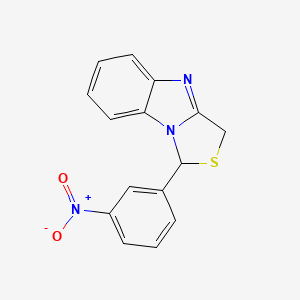
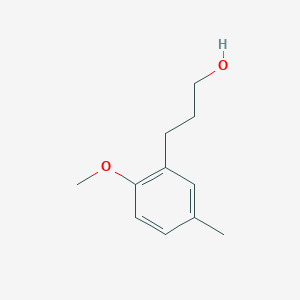
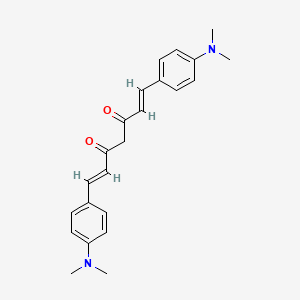

![3-iodo-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B12814055.png)



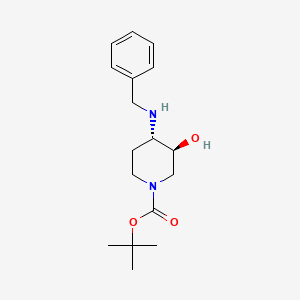

![2-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12814087.png)
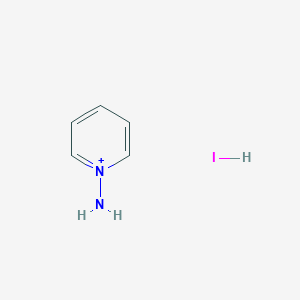
![(R)-2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12814109.png)
